AC-Ile-ome
Overview
Description
AC-Ile-ome, also known as N-acetyl-L-isoleucine methyl ester, is a derivative of the essential amino acid isoleucine. This compound has garnered attention due to its potential therapeutic and environmental applications. It is characterized by its molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ile-ome typically involves the esterification of N-acetyl-L-isoleucine. One common method includes the reaction of N-acetyl-L-isoleucine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
AC-Ile-ome undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent amino acid.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-acetyl-L-isoleucine.
Reduction: L-isoleucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
AC-Ile-ome has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of AC-Ile-ome involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
AC-Ile-ome is unique due to its specific structural features, such as the presence of the isoleucine side chain, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl (2S,3S)-2-acetamido-3-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t6-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWQTHLAKUOOA-XPUUQOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743252 | |
Record name | Methyl N-Acetyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2256-76-0 | |
Record name | Methyl N-Acetyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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